molecular formula C12H17O4P B14759710 Phosphoric acid, diethyl 1-phenylethenyl ester CAS No. 1021-45-0

Phosphoric acid, diethyl 1-phenylethenyl ester

Cat. No.: B14759710
CAS No.: 1021-45-0
M. Wt: 256.23 g/mol
InChI Key: TYPMOBYJZAEEDU-UHFFFAOYSA-N
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Description

Phosphoric acid, diethyl 1-phenylethenyl ester is an organic compound with the molecular formula C12H17O4P It is a derivative of phosphoric acid where the hydrogen atoms are replaced by diethyl and 1-phenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, diethyl 1-phenylethenyl ester typically involves the reaction of phosphoric acid with diethyl and 1-phenylethenyl alcohols. One common method is the esterification reaction, where phosphoric acid reacts with the alcohols in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diethyl 1-phenylethenyl ester undergoes several types of chemical reactions, including:

    Oxidation: The ester can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the ester back to its corresponding alcohols.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the diethyl or 1-phenylethenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Catalysts: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) are often used as catalysts in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce the corresponding alcohols.

Scientific Research Applications

Phosphoric acid, diethyl 1-phenylethenyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the manufacture of specialty chemicals and as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl 1-phenylethenyl ester involves its interaction with specific molecular targets. The ester can undergo hydrolysis to release phosphoric acid and the corresponding alcohols, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Phosphoric acid, diethyl 1-phenylethenyl ester can be compared with other similar compounds, such as:

    Phosphoric acid, diethyl 1-phenylethyl ester: Similar structure but with a phenylethyl group instead of phenylethenyl.

    Phosphoric acid, diethyl 1-phenylpropyl ester: Contains a phenylpropyl group.

    Phosphoric acid, diethyl 1-phenylbutyl ester: Contains a phenylbutyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

1021-45-0

Molecular Formula

C12H17O4P

Molecular Weight

256.23 g/mol

IUPAC Name

diethyl 1-phenylethenyl phosphate

InChI

InChI=1S/C12H17O4P/c1-4-14-17(13,15-5-2)16-11(3)12-9-7-6-8-10-12/h6-10H,3-5H2,1-2H3

InChI Key

TYPMOBYJZAEEDU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=C)C1=CC=CC=C1

Origin of Product

United States

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